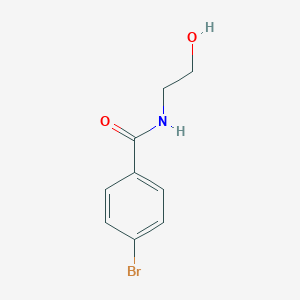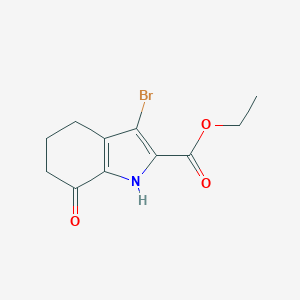
4-bromo-N-(2-hydroxyethyl)benzamide
Vue d'ensemble
Description
“4-bromo-N-(2-hydroxyethyl)benzamide” is a chemical compound with the molecular formula C9H10BrNO2 . It is a solid substance with a molecular weight of 244.09 .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(2-hydroxyethyl)benzamide” consists of a benzamide core with a bromine atom at the 4-position and a 2-hydroxyethyl group attached to the nitrogen atom .
Physical And Chemical Properties Analysis
“4-bromo-N-(2-hydroxyethyl)benzamide” is a solid substance with a melting point of 146 - 147°C .
Applications De Recherche Scientifique
Synthesis and Characterization in Chemical Research
- 4-Bromo-N-(2-Hydroxyethyl)Benzamide and its derivatives have been explored in the synthesis of various compounds. One such application is in the preparation of N-allyl-4-piperidyl benzamide derivatives, which have potential as CCR5 antagonists (Cheng De-ju, 2014) (Cheng De-ju, 2015) (H. Bi, 2014).
- These derivatives are synthesized through reactions like elimination, reduction, and bromination, showcasing the versatility of 4-bromo-N-(2-hydroxyethyl)benzamide in chemical synthesis.
Antimicrobial and Antifungal Applications
- A study conducted in 2019 showed that derivatives of 4-bromo-N-(2-hydroxyethyl)benzamide, specifically N-(2-bromo-phenyl)-2-hydroxy-benzamide and N-(4-bromo-phenyl)-2-hydroxy-benzamide, exhibited antimicrobial activity against certain bacterial and fungal strains. This suggests a potential application in the development of new antimicrobial agents (I. Ienascu et al., 2019).
- Another study in 2018 also highlighted the antifungal activity of similar derivatives, particularly against phytopathogenic fungi and yeast, demonstrating its potential utility in the field of agricultural fungicides and in the treatment of yeast infections (I. Ienascu et al., 2018).
Synthesis and Testing of Novel Compounds
- The chemical has been used in the synthesis and testing of various novel compounds. For example, its use in the synthesis of a non-peptide CCR5 antagonist highlights its role in the development of new therapeutic agents (H. Bi, 2015).
Structural and Molecular Characterization
- Studies have also focused on the structural and molecular characterization of derivatives and complexes of 4-bromo-N-(2-hydroxyethyl)benzamide. For instance, one study investigated Cu(II) and Ni(II) complexes of 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives, revealing insights into their crystal and molecular structure, which could be significant in the field of coordination chemistry (G. Binzet et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTNMGZYPWHWLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311771 | |
| Record name | 4-bromo-N-(2-hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-hydroxyethyl)benzamide | |
CAS RN |
57728-67-3 | |
| Record name | 4-Bromo-N-(2-hydroxyethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57728-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 245186 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057728673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57728-67-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-N-(2-hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)










